{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol
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Overview
Description
{8-Ethyl-1-oxaspiro[45]decan-2-yl}methanol is a chemical compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decan-2-yl core, which is fused with an oxirane ring and an ethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, diols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The presence of the methanol group can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Ethyl-1-oxaspiro[4.5]decan-2-one: Similar in structure but lacks the methanol group.
1,6,9-Tri-oxaspiro[4.5]decanes: Contains additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(8-ethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)8-5-11(9-13)14-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
YTLDTHFKBIXRNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCC(O2)CO |
Origin of Product |
United States |
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